molecular formula C10H15N B3116867 N-Ethyl-2-phenylethanamine CAS No. 22002-68-2

N-Ethyl-2-phenylethanamine

Cat. No.: B3116867
CAS No.: 22002-68-2
M. Wt: 149.23 g/mol
InChI Key: WOHOHPONCSKXSQ-UHFFFAOYSA-N
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Description

N-Ethyl-2-phenylethanamine is an organic compound with the molecular formula C10H15N. It is a secondary amine, characterized by an ethyl group attached to the nitrogen atom and a phenyl group attached to the ethyl chain. This compound is part of the phenethylamine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

N-Ethyl-2-phenylethanamine, also known as Phenethylamine, primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans .

Mode of Action

Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in the modulation of neurotransmitter systems, particularly the release of norepinephrine and dopamine .

Biochemical Pathways

Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . It is metabolized primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A , semicarbazide-sensitive amine oxidases (SSAOs) AOC2 and AOC3 , phenylethanolamine N-methyltransferase (PNMT) , aralkylamine N-acetyltransferase (AANAT) , and flavin-containing monooxygenase 3 (FMO3) .

Pharmacokinetics

The pharmacokinetic properties of Phenethylamine involve its metabolism primarily by MAO-B . Other enzymes involved include MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 . The compound has a short half-life, with exogenous Phenethylamine having a half-life of 5-10 minutes and endogenous Phenethylamine having a half-life of approximately 30 seconds . It is excreted renally (through the kidneys) .

Result of Action

The molecular and cellular effects of Phenethylamine’s action involve the modulation of neurotransmitter systems. It acts as a central nervous system stimulant, influencing voluntary movement, stress, and mood . It also has a role in dopaminergic neurons, which are critical for these functions .

Action Environment

The action, efficacy, and stability of Phenethylamine can be influenced by various environmental factors. For instance, its significant concentrations to reach the brain, the dosage must be higher than for other methods of administration . This is due to a significant amount of orally ingested Phenethylamine being metabolized in the small intestine by MAO-B and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2-phenylethanamine can be synthesized through various methods. One common synthetic route involves the alkylation of 2-phenylethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of N-ethyl-2-nitroethane, followed by reductive amination. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-phenylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-2-phenylethanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-phenylethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. Its ethyl group enhances its lipophilicity, potentially affecting its ability to cross biological membranes and interact with target receptors .

Properties

IUPAC Name

N-ethyl-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHOHPONCSKXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601344265
Record name N-Ethyl-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22002-68-2
Record name N-Ethyl-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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